2-(1-Aminocyclopropyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

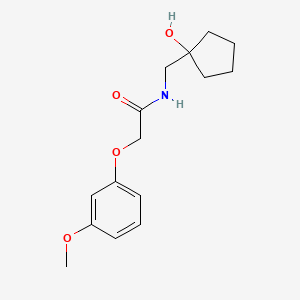

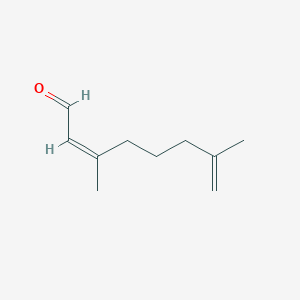

2-(1-Aminocyclopropyl)acetic acid hydrochloride is a compound with the CAS Number: 139132-50-6 . It has a molecular weight of 151.59 . It is stored at room temperature and is typically in solid form .

Molecular Structure Analysis

The molecular formula of 2-(1-Aminocyclopropyl)acetic acid is C5H9NO2 . The InChI code is 1S/C5H9NO2.ClH/c6-5(1-2-5)3-4(7)8;/h1-3,6H2,(H,7,8);1H .Physical And Chemical Properties Analysis

2-(1-Aminocyclopropyl)acetic acid hydrochloride is a solid at room temperature . It has a molecular weight of 151.59 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Applications De Recherche Scientifique

Synthesis and Characterization

2-(1-Aminocyclopropyl)acetic acid and its derivatives are actively researched in the context of synthesizing new compounds with potential biological activity. The amino acid [1-(aminomethyl)cyclohexyl]acetic acid, similar in structure, was used to produce a Schiff base ligand, which was then reacted with metal ions to form compounds with promising antioxidant properties and selective xanthine oxidase inhibitory studies. These compounds were thoroughly characterized using spectroscopic methods and single crystal diffraction, highlighting the interest in the structural and functional characterization of such compounds (Ikram et al., 2015).

Stress Alleviation in Agriculture

The derivative 1-Aminocyclopropane-1-carboxylic acid is a significant molecule in the plant world, acting as a precursor to ethylene, a crucial plant hormone. Research has shown its importance in mitigating stress in plants. For instance, ACC deaminase-producing beneficial rhizobacteria were applied to Panicum maximum exposed to salt and drought stress. This application significantly enhanced the plant's growth, water conservation, and membrane stability, showcasing the potential of these compounds in improving agricultural resilience against environmental stresses (Tiwari et al., 2018).

Biochemical and Physiological Studies

The conformational characteristics of 1-Aminocyclopropanecarboxylic acid, another derivative, were studied to understand its role in the design of peptide and protein surrogates. These studies are crucial for advancing our understanding of protein structures and could have implications in the design of new drugs or therapeutic agents (Gómez-catalán et al., 2000).

Advanced Material Development

In a more applied context, chitosan-1-(mercaptomethyl)-cyclopropane acetic acid copolymer was synthesized and characterized for its rheological properties and antibacterial capability. The study demonstrated that this novel material exhibited better antibacterial ability than unmodified chitosan, showing the potential of 2-(1-Aminocyclopropyl)acetic acid derivatives in the development of new materials with specific functional properties (Luo et al., 2019).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 2-(1-Aminocyclopropyl)acetic acid, also known as 1-Aminocyclopropane-1-carboxylic acid (ACC), is the enzyme ACC synthase (ACS) . ACS catalyzes the conversion of S-Adenosyl methionine (SAM) to ACC , which is a precursor for ethylene .

Mode of Action

ACC interacts with its target, ACS, to produce ethylene . Ethylene is a gaseous plant hormone that plays a crucial role in plant developmental, defense, and symbiotic programs . ACC can also be metabolized by bacteria using ACC-deaminase, which promotes plant growth and lowers stress susceptibility .

Biochemical Pathways

The biochemical pathway involving ACC starts with the conversion of the amino acid methionine to SAM by SAM-synthetase (SAMS) . SAM is then converted to ACC by ACS . ACC is subsequently converted into ethylene by ACC-oxidase .

Pharmacokinetics

It is known that acc is subjected to a sophisticated transport mechanism to ensure local and long-distance ethylene responses . The pharmacokinetics of similar compounds is often described by the LADME model, which describes the Liberation, Absorption, Distribution, Metabolism, and Elimination of a drug .

Result of Action

The result of ACC’s action is the production of ethylene, which has profound effects on plants . Ethylene regulates various aspects of plant growth and development, including fruit ripening, flower wilting, and leaf fall . It also plays a role in plant responses to environmental stress .

Action Environment

Environmental factors can influence the action of ACC. For example, ACC can be metabolized by bacteria using ACC-deaminase, which can favor plant growth and lower stress susceptibility . Additionally, the activity of ACC can be induced by ethylene, and its activity correlates with the increase in ethylene production during climacteric ripening of tomato .

Propriétés

IUPAC Name |

2-(1-aminocyclopropyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c6-5(1-2-5)3-4(7)8/h1-3,6H2,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXPCZIAOHMCKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Aminocyclopropyl)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Chlorobenzyl)oxy]-2-thiophenecarbohydrazide](/img/structure/B2393210.png)

![Ethyl 4-[(E)-N-(carbamothioylamino)-C-methylcarbonimidoyl]-5-methyl-1,2-oxazole-3-carboxylate](/img/structure/B2393212.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea](/img/structure/B2393215.png)

![1-(2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl)prop-2-en-1-one](/img/structure/B2393216.png)

![2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride](/img/structure/B2393221.png)

![{2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinyl}methanol](/img/structure/B2393222.png)